![molecular formula C12H22N2O B2735661 1-(4-But-3-ynylpiperazin-1-yl)-2-methylpropan-2-ol CAS No. 1490049-83-6](/img/structure/B2735661.png)
1-(4-But-3-ynylpiperazin-1-yl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
HIV-1 Inhibition
Bisheteroarylpiperazines, a category that includes compounds structurally related to 1-(4-But-3-ynylpiperazin-1-yl)-2-methylpropan-2-ol, have been found to be potent inhibitors of HIV-1 reverse transcriptase. A specific compound, U-90152, demonstrated significant effectiveness against HIV-1 replication, including variants resistant to other treatments. Its low cellular cytotoxicity makes it a promising candidate for further exploration in HIV treatment (Dueweke et al., 1993).
5-HT1A/SSRI Activities
A series of derivatives, including 3-(4-arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)-2-methylpropanol, were synthesized based on drug design strategies for 5-HT1A/SSRI activities. These compounds were evaluated for their dual activities, indicating potential applications in treating conditions like depression or anxiety (Li et al., 2008).
Prostacyclin Receptor Agonism
In a study involving a compound structurally related to 1-(4-But-3-ynylpiperazin-1-yl)-2-methylpropan-2-ol, NS-304 showed potential as a prostacyclin receptor agonist. It effectively ameliorated pulmonary hypertension in a rat model, indicating its potential application in treating vascular disorders (Kuwano et al., 2008).
Biofuel Production
Research into biofuels has highlighted the potential of 2-methylpropan-1-ol (isobutanol) as a biofuel candidate. A study demonstrated the production of isobutanol under anaerobic conditions using engineered enzymes in Escherichia coli, opening avenues for sustainable energy production (Bastian et al., 2011).
Psychotropic Applications
Olanzapine, containing a similar molecular structure, is used as a psychotropic agent. A study on a new polymorphic form of olanzapine revealed insights into its molecular arrangement, contributing to the understanding of how structural variations can influence drug efficacy and stability (Thakuria & Nangia, 2011).
Alpha 1-Adrenoceptor Antagonism
Compounds structurally similar to 1-(4-But-3-ynylpiperazin-1-yl)-2-methylpropan-2-ol have shown potential as alpha 1-adrenoceptor antagonists, which could be significant in developing antihypertensive agents. Their binding affinity and selectivity were explored, providing valuable insights for therapeutic applications (Chern et al., 1993).
Mécanisme D'action
The mechanism of action of “1-(4-But-3-ynylpiperazin-1-yl)-2-methylpropan-2-ol” is not known. Similar compounds are often used as inhibitors or agonists in biological research.
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-but-3-ynylpiperazin-1-yl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-4-5-6-13-7-9-14(10-8-13)11-12(2,3)15/h1,15H,5-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQIRJZGIYBVAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)CCC#C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-But-3-ynylpiperazin-1-yl)-2-methylpropan-2-ol | |
CAS RN |
1490049-83-6 |
Source
|
Record name | 1-[4-(but-3-yn-1-yl)piperazin-1-yl]-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.